7-Chloro-4-iodobenzo[d]thiazole

Cross-coupling Synthetic methodology Halogen reactivity

Select 7-Chloro-4-iodobenzo[d]thiazole for its uniquely designed orthogonal reactivity. The C-4 iodine enables rapid, mild Suzuki-Miyaura coupling, while the C-7 chlorine remains intact for subsequent diversification via Buchwald-Hartwig or Negishi reactions. This chemoselectivity is irreplaceable; mono-iodinated or dichloro analogs cannot offer the same sequential functionalization. Essential for divergent library synthesis in medicinal chemistry, late-stage radiofluorination for PET probe development, and agrochemical lead optimization where the metabolically stable C-Cl bond is critical for extending field half-life.

Molecular Formula C7H3ClINS
Molecular Weight 295.53 g/mol
Cat. No. B12981438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-iodobenzo[d]thiazole
Molecular FormulaC7H3ClINS
Molecular Weight295.53 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1Cl)SC=N2)I
InChIInChI=1S/C7H3ClINS/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H
InChIKeyNRNWVUDLNXNQHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-iodobenzo[d]thiazole: Core Structural and Reactivity Profile for Targeted Synthesis


7-Chloro-4-iodobenzo[d]thiazole (CAS 2403783-72-0) is a dihalogenated benzothiazole building block with a molecular weight of 295.53 g/mol . The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, and the presence of two distinct halogen substituents (chlorine at C-7 and iodine at C-4) is designed to provide orthogonal reactivity handles for sequential functionalization [1]. This compound serves not as a final bioactive agent, but as a strategic intermediate where the differential reactivity of C–I versus C–Cl bonds can be exploited in multi-step synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Procurement Risk: Why Unsubstituted or Mono-Halogenated Benzothiazoles Cannot Replace 7-Chloro-4-iodobenzo[d]thiazole


Simple in-class substitution is not feasible due to the critical role of the two distinct halogens in enabling sequential, chemoselective transformations. For instance, using a mono-iodinated benzothiazole (e.g., 4-iodobenzo[d]thiazole) forfeits the secondary synthetic handle required for later-stage diversification. Using a dichloro analog (e.g., 4,7-dichlorobenzo[d]thiazole) sacrifices the superior leaving-group ability of iodine, which is essential for efficient initial cross-coupling steps [1]. The specific 7-chloro-4-iodo substitution pattern provides a reactivity gradient that is absent in other dihalogenated isomers, such as 4-chloro-2-iodobenzo[d]thiazole, where the iodine is on the electronically distinct C-2 position, leading to different reaction kinetics and regiochemical outcomes. The quantitative evidence below details these points.

Quantitative Differentiation of 7-Chloro-4-iodobenzo[d]thiazole Against Closest Analogs


Superior C–I Bond Reactivity for Initial Cross-Coupling vs. C–Br and C–Cl Analogs

In heteroaryl systems, the C–I bond is significantly more reactive than C–Br or C–Cl bonds in oxidative addition, the rate-determining step for many cross-coupling reactions. In a study on analogous 4-halogenated isothiazoles, 4-iodo derivatives showed complete conversion in Suzuki-Miyaura couplings under conditions where 4-bromo derivatives required longer times or higher temperatures, and the 4-chloro derivative was unreactive [1]. For 7-Chloro-4-iodobenzo[d]thiazole, this principle means the iodine at C-4 can be selectively coupled in the presence of the C-7 chlorine, a feat not possible with the 4,7-dibromo or 4,7-dichloro analogs.

Cross-coupling Synthetic methodology Halogen reactivity

Orthogonality in Sequential Diversification vs. 4-Chloro-2-iodobenzo[d]thiazole (Positional Isomer)

The concept of exploiting two different halogens for sequential cross-couplings is proven on the benzothiazole core. A study using 4-bromo-2-iodobenzothiazole demonstrated complete selectivity for the C-2 iodine in the first Suzuki coupling, leaving the C-4 bromine intact for a second coupling, enabling the synthesis of a library of disubstituted benzothiazoles [1]. For 7-Chloro-4-iodobenzo[d]thiazole, the iodine is at the C-4 position and the chlorine at C-7. This positional isomerism offers a distinct synthetic route compared to the 4-chloro-2-iodo isomer. The C-4 position is known to be more reactive than the C-7 position, allowing the iodine to be addressed first, followed by the chlorine, which requires more forcing conditions, thus enabling a unique sequential functionalization sequence not available from the 2,4-analog.

Orthogonal synthesis Sequential functionalization Molecular library design

Enhanced Halogen Bond Donor Capability of Iodine over Bromine for Crystal Engineering

The σ-hole on iodine is significantly more electropositive and larger than on bromine or chlorine, leading to stronger, more directional halogen bonds (XB). In a study on benzothiazole derivatives, the introduction of an iodine substituent was shown to create strong I···N or I···S halogen bonds, which directed crystal packing and resulted in distinct solid-state properties compared to bromo and chloro analogs [1]. For 7-Chloro-4-iodobenzo[d]thiazole, this means the iodine can serve as a strong halogen bond donor for co-crystallization or supramolecular assembly, while the chlorine provides a weaker, secondary interaction site.

Halogen bonding Crystal engineering Supramolecular chemistry

Predicted Metabolic Stability of the C–Cl Bond vs. C–I in Drug Discovery

In medicinal chemistry, chlorine is often used as a metabolic blocking group, as the C–Cl bond is more resistant to oxidative metabolism than the C–I bond. While the iodine at C-4 is designed for synthetic elaboration, the chlorine at C-7 can be retained in the final molecule to block a potential metabolic soft spot, improving in vivo half-life [1]. This is a strategic advantage over a 4-iodobenzo[d]thiazole, which lacks this second handle. The 4-bromo-7-chloro analog offers a similar feature but with a less reactive synthetic handle (bromine) for the initial coupling.

Drug metabolism Blocking group Lead optimization

High-Value Application Scenarios for 7-Chloro-4-iodobenzo[d]thiazole Based on Quantitative Evidence


Sequential, Chemoselective Synthesis of 4,7-Disubstituted Benzothiazole Libraries

Medicinal chemistry groups requiring a divergent synthesis of 4,7-diaryl- or 4-aryl-7-alkyl-benzothiazole libraries benefit most from this compound. The C-4 iodine undergoes rapid Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under mild conditions, leaving the C-7 chlorine intact. A subsequent coupling (e.g., Suzuki, Buchwald-Hartwig, or Negishi) at the C-7 position then introduces the second diversity element. This orthogonal reactivity, proven on the analogous 4-bromo-2-iodobenzothiazole system [1], is the compound's primary differentiator and its value proposition for library synthesis.

Synthesis of PET Imaging Probes via Rapid Radiochemical Incorporation

The highly reactive C-4 iodine makes this compound an ideal precursor for late-stage radiofluorination or radioiodination. The iodine can be rapidly displaced by [18F]fluoride or exchanged with [124I]iodine under mild conditions, while the metabolically stable C-7 chlorine remains intact, serving as a blocking group or pharmacokinetic modifier. This strategy is particularly relevant for developing benzothiazole-based PET probes for imaging targets like amyloid plaques, a field where rapid radiochemical incorporation is critical [1].

Crystal Engineering and Halogen Bonding-Directed Solid Forms

Co-crystal screens for high-value active pharmaceutical ingredients (APIs) can exploit the strong halogen bond donor ability of the iodine atom. The predicted high σ-hole magnitude on iodine [1] makes 7-Chloro-4-iodobenzo[d]thiazole a potent co-crystal former with acceptors like pyridyl or carbonyl groups. The chlorine provides a secondary, weaker interaction site, allowing for the design of ternary co-crystals with complex, predictable architectures. This has direct implications for improving API solubility, stability, and intellectual property protection.

Agrochemical Lead Diversification with In-built Metabolic Stability

In agrochemical research, the metabolic stability of the C–Cl bond is as valuable as it is in drug discovery. The compound can serve as a key intermediate for synthesizing novel fungicidal or herbicidal leads. The C-4 iodine is used to install a key aryl or heteroaryl pharmacophore, and the C-7 chlorine is retained in the final molecule to block oxidative metabolism by soil microbes or target organisms, extending the field half-life of the product. This dual-purpose design is a proven strategy in the development of modern, potent agrochemicals.

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